tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXHODEVCLVNT-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132939 | |
| Record name | Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657033-37-8 | |
| Record name | Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is monitored and controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP in acetonitrile or THF.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then undergo further chemical transformations depending on the desired synthetic pathway .
Scientific Research Applications
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during multi-step synthesis processes. This allows for selective reactions to occur on other functional groups without interference from the amine .
In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps. It is also employed in the synthesis of complex natural products and pharmaceuticals, where precise control over functional group transformations is required .
Mechanism of Action
The mechanism of action of tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. Upon treatment with strong acids, the tert-butyl group is cleaved, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to release the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate and analogous compounds:
Key Observations:
Stereochemical Impact : The 2R,4S configuration distinguishes the target compound from isomers like the (2R,4R)-configured derivative (Ref: 10-F612591, CymitQuimica), which may exhibit divergent binding affinities in chiral environments .
Substituent Position: Methyl substitution at C2 (vs.
Fluorination Effects: Fluorinated analogs (e.g., 907544-17-6) demonstrate improved metabolic stability due to fluorine’s electronegativity, though this may reduce solubility compared to non-fluorinated derivatives .
Ring Size Variations : Pyrrolidine-based analogs (e.g., 1807885-20-6) exhibit distinct conformational dynamics, impacting their utility in targeting specific enzymes or receptors .
Research Findings
- Solubility and Stability : The hydrochloride salt form of the target compound offers superior aqueous solubility compared to free-base analogs like tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7) .
- Catalytic Recycling : Methods from demonstrate that carbamate-protected amines can undergo reactions with recoverable catalysts, suggesting sustainable synthesis pathways for the target compound .
Biological Activity
Tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring and a carbamate functional group. Its molecular formula is with a molecular weight of 214.30 g/mol. The structural properties indicate high lipophilicity, which may enhance its bioavailability in biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. It has been shown to act as an inhibitor for β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing the aggregation of amyloid beta peptides (Aβ) .
- Receptor Binding : The piperidine moiety allows for interaction with various receptor sites, modulating their activity and resulting in diverse biological effects. Its ability to penetrate the blood-brain barrier (BBB) further enhances its potential therapeutic applications .
1. Neuroprotective Effects
Studies have indicated that this compound exhibits neuroprotective properties:
- In vitro Studies : The compound demonstrated a protective effect against Aβ-induced astrocyte cell death by reducing levels of pro-inflammatory cytokines such as TNF-α .
- In vivo Studies : In animal models, it was observed that while the compound improved cell viability in astrocytes exposed to Aβ, it did not show significant differences compared to established treatments like galantamine .
2. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties against Gram-positive bacteria, including resistant strains such as MRSA and VREfm . This suggests potential applications in treating infections caused by these pathogens.
Study on Amyloidogenesis Inhibition
A significant study focused on the ability of this compound to inhibit amyloidogenesis:
- Objective : To assess the compound's effect on Aβ aggregation and its neuroprotective role in astrocytes.
- Methodology : In vitro assays were conducted to measure cell viability and cytokine levels in astrocytes treated with Aβ and the compound.
- Results : The compound showed a reduction in Aβ-induced toxicity, enhancing astrocyte viability significantly when co-administered with Aβ .
Data Summary
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritants under decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
What strategies optimize enantiomeric purity during synthesis of this compound?
Q. Advanced
- Chiral Catalysts : Employ palladium or ruthenium-based catalysts for asymmetric hydrogenation of precursor imines .
- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers post-synthesis .
- Reaction Monitoring : Track enantiomeric excess (ee) in real-time via polarimetry or chiral GC/MS to adjust reaction conditions (e.g., temperature, solvent) .
Q. Methodological
- X-ray Crystallography : Definitive for absolute configuration. Key parameters include R-factor (<0.05) and Flack x parameter .
- NMR Spectroscopy : - COSY and NOESY correlations map spatial proximity of protons, validating stereocenters .
- Chiral HPLC : Quantify ee using columns like Chiralpak IA-3; retention time differences ≥1.5 min ensure resolution .
Table : Analytical Techniques Comparison
| Technique | Strengths | Limitations |
|---|---|---|
| X-ray Crystallography | Absolute configuration certainty | Requires single crystals |
| Chiral HPLC | High sensitivity for ee | Column compatibility issues |
| NOESY NMR | Probes 3D structure in solution | Limited resolution for crowded spectra |
How do researchers troubleshoot low yields in the coupling step of tert-butyl carbamate synthesis?
Q. Advanced
- Catalytic System : Screen Pd(PPh) vs. CuI for Sonogashira or Buchwald-Hartwig couplings. Evidence shows CuI improves alkyne coupling efficiency in carbamate intermediates .
- Solvent Effects : Replace THF with DMF for better solubility of polar intermediates .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like tert-butyl group cleavage .
Example : A 12% yield increase was achieved by switching from THF to DMF and adding molecular sieves to scavenge water .
What computational methods support the design of derivatives from this compound?
Q. Advanced
- Docking Studies : Use AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes) based on piperidine ring conformation .
- DFT Calculations : Optimize transition states for reactions (e.g., carbamate hydrolysis) using B3LYP/6-31G* basis sets .
- MD Simulations : Assess solubility by simulating interactions with water/octanol phases .
Case Study : DFT-guided modification of the tert-butyl group improved metabolic stability by 40% in simulated liver microsome models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
